

Quinoxidine in vitro vs in vivo correlation

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Compound Focus: Quinoxidine

CAS No.: 10103-89-6

Cat. No.: S589450

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Quinoxidine Profile and Available Data

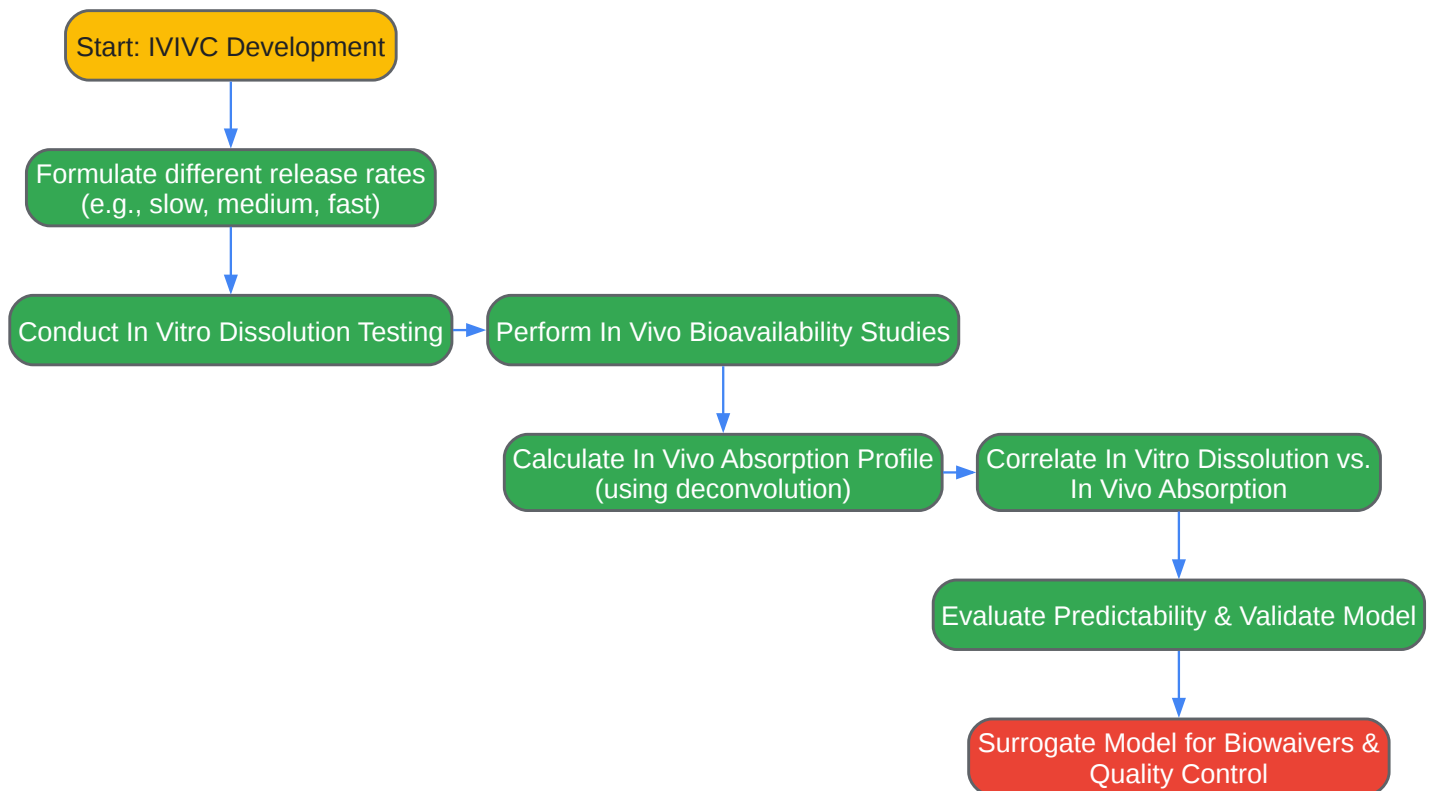
The table below summarizes the key information available for **Quinoxidine**, which is a known antibacterial agent.

Aspect	Available Data on Quinoxidine
Drug Class	Quinoxaline 1,4-dioxide derivative; broad-spectrum antibacterial agent [1].
Clinical Use	Used in clinical practice (particularly in some regions) since the 1970s [1].

| **In Vivo Toxicity (Animal Studies)** | **Target Organ:** Adrenals (cortical layer). **Reversibility:** Pathological signs were reversible in most animals after discontinuation, indicating lower toxicity compared to analog "dioxidine" [2]. | | **In Vitro & IVIVC Data** | No specific quantitative dissolution, permeability, or IVIVC data was found in the search results. |

Framework for IVIVC Comparison Guide

For researchers, developing a meaningful IVIVC for a drug like **Quinoxidine** involves a structured process. The following workflow and detailed explanations outline the key steps.



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Experimental Design and Protocol

The foundation of a robust IVIVC is testing formulations with different release rates [3] [4].

- **Formulation Development:** Create at least three formulations (e.g., slow, medium, fast release) of **Quinoxidine**. This is crucial to establish a correlation across a meaningful range.
- **In Vitro Dissolution Testing:**
 - **Objective:** To assess the drug release rate under various controlled conditions.
 - **Methodology:** Use USP apparatus (e.g., paddle or basket). [5] The dissolution media (pH, surfactants) and methodology should be discriminative enough to reflect changes in

formulation. The entire **dissolution profile** (amount dissolved at multiple time points) is the key output [3] [5].

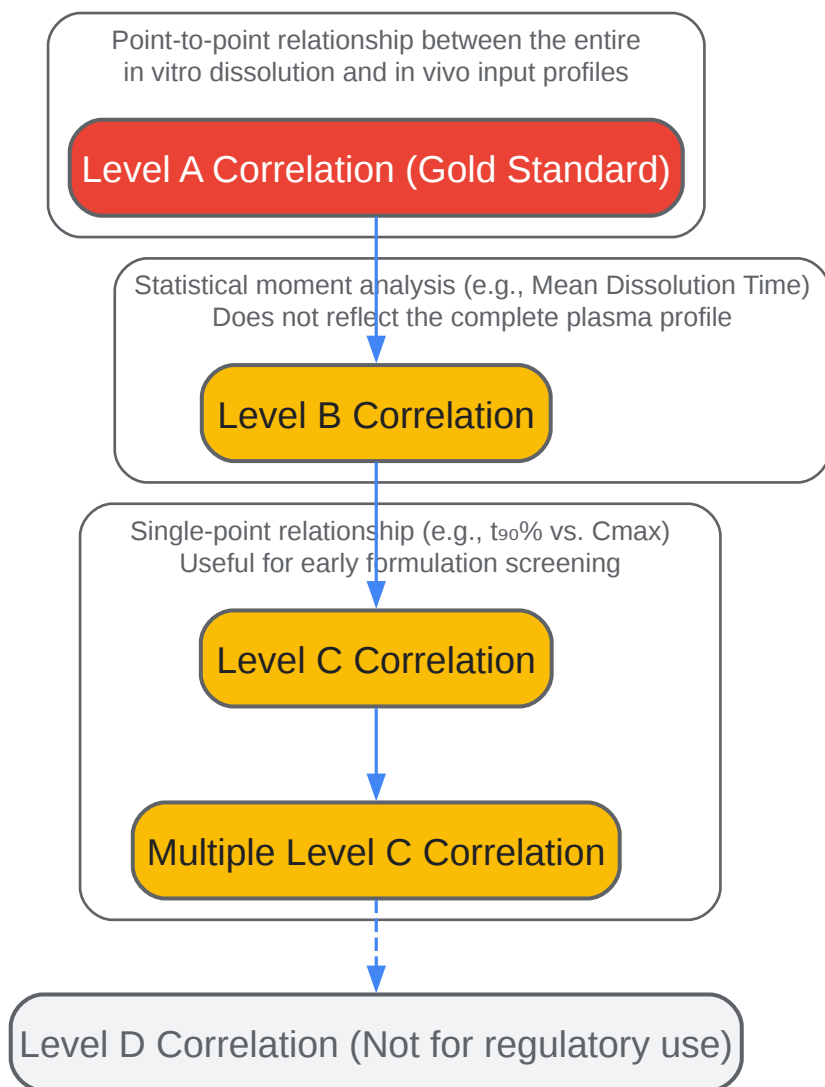
- **In Vivo Bioavailability Studies:**

- **Objective:** To characterize the plasma concentration-time profile in a suitable animal model or humans.
- **Methodology:** A cross-over study design administering the different **Quinoxidine** formulations and an oral solution (or intravenous reference). Frequent blood sampling is required to define the concentration-time curve accurately. Key parameters extracted are **AUC** (area under the curve, extent of absorption) and **C_{max}** (maximum concentration) [4].

Data Analysis and Correlation Modeling

This phase links the in vitro and in vivo data.

- **Deconvolution:** This model-independent mathematical process is used to determine the **in vivo drug absorption or dissolution time course** from the plasma concentration data [3] [4].
- **Establishing Correlation Levels:** The relationship between in vitro dissolution and in vivo absorption is categorized into levels. The diagram below illustrates the hierarchy and logic for selecting the appropriate level of correlation.



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- **Model-Dependent Fitting:** The dissolution profiles can also be fitted to mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism [5].

Application and Validation

A validated IVIVC model can be used as a surrogate for in vivo studies.

- **Predictability Evaluation:** The model's internal predictability is tested by seeing how well it predicts the in vivo performance of the formulations used to build it. For a robust model, the prediction error for C_{max} and AUC should generally be less than 10% [4].

- **Regulatory Applications:** A validated Level A IVIVC can support **biowaivers** for certain post-approval changes (e.g., in formulation, manufacturing site, or process) without requiring new clinical bioequivalence studies [3].

Considerations for Quinoxidine and Future Research

- **Leverage Existing Toxicity Data:** The in vivo animal toxicity data [2] could be a starting point for a pharmacodynamic (PD) correlation if an in vitro model for adrenal cortical toxicity were developed.
- **Focus on Solubility and Permeability:** As a Quinoxaline 1,4-dioxide derivative, **Quinoxidine's** solubility and permeability are key. These properties determine its Biopharmaceutics Classification System (BCS) category, which guides IVIVC expectations [4].
- **Address Potential Limitations:** The quinoxaline 1,4-dioxide class has noted challenges like low solubility and potential mutagenicity [1]. An IVIVC model must use a discriminative dissolution method capable of detecting changes in performance that could relate to such safety or efficacy issues.

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